EGFR/ErbB-2/ErbB-4 Inhibitor II

Vue d'ensemble

Description

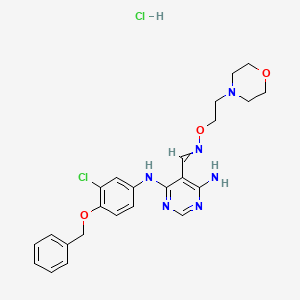

EGFR/ErbB-2/ErbB-4 Inhibitor II is a useful research compound. Its molecular formula is C24H28Cl2N6O3 and its molecular weight is 519.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The EGFR (Epidermal Growth Factor Receptor) family, including ErbB-2 (HER2) and ErbB-4, plays a critical role in cellular processes such as proliferation, differentiation, and survival. Inhibitors targeting these receptors have emerged as significant therapeutic agents in oncology, particularly for cancers characterized by aberrant signaling through these pathways. This article delves into the biological activity of the compound known as "EGFR/ErbB-2/ErbB-4 Inhibitor II," examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.

EGFR, ErbB-2, and ErbB-4 are receptor tyrosine kinases that, upon ligand binding, undergo dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation. The inhibition of these receptors can disrupt these signaling cascades, leading to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Autophosphorylation : The inhibitor directly blocks the autophosphorylation of EGFR and ErbB-2/ErbB-4, thereby preventing downstream signaling .

- Induction of Apoptosis : By inhibiting these receptors, the compound can increase pro-apoptotic signals while decreasing anti-apoptotic signals, promoting cell death in cancerous tissues .

- Cell Cycle Arrest : Treatment with the inhibitor has been shown to induce G0/G1 phase arrest in various cancer cell lines .

Efficacy in Clinical Trials

Recent studies have highlighted the efficacy of this compound in various cancer types. A summary of clinical findings is presented below.

Case Studies

- Case Study: NSCLC Patient Treated with Mobocertinib

- Case Study: HER2-Low Breast Cancer

Research Findings

Recent research has elucidated several important findings regarding the biological activity of this compound:

- Potency Against Mutant Receptors : The inhibitor has shown significantly lower IC50 values (<80 nM) against mutant forms of EGFR and ErbB-2 compared to first-generation inhibitors like gefitinib .

- Combination Therapy Potential : Studies suggest that combining this inhibitor with other therapies can enhance efficacy, particularly in tumors exhibiting resistance mechanisms against single-agent therapies .

Applications De Recherche Scientifique

Cancer Therapy

Research has demonstrated that dual inhibition of EGFR and ErbB-2 can significantly enhance therapeutic efficacy compared to single-agent therapies. For instance:

- In vitro Studies : Compounds like GW572016 have shown potent inhibition of both EGFR and ErbB-2 in various cancer cell lines, leading to decreased cell viability and increased apoptosis .

- Xenograft Models : In vivo studies using xenograft models have confirmed that dual inhibitors effectively suppress tumor growth. For example, GW572016 inhibited tumor growth in colon cancer models at doses as low as 30 mg/kg .

Chemoprevention

The inhibitor has shown promise in chemopreventive applications. A study indicated that GW2974 significantly inhibited skin tumor promotion in transgenic mouse models with overexpressed ErbB-2 . This suggests potential for using such inhibitors in early-stage cancer prevention.

Non-Small Cell Lung Cancer (NSCLC)

A notable case involved a patient with an EGFR::ERBB4 fusion who exhibited a marked response to mobocertinib, an EGFR TKI, followed by osimertinib treatment after disease progression . This highlights the potential for tailored therapies based on specific genetic alterations involving the ErbB family.

Breast Cancer

In breast cancer cases where both EGFR and ErbB-2 are overexpressed, simultaneous inhibition has resulted in additive or synergistic effects on tumor growth suppression . This underscores the importance of dual-targeted therapies in improving patient outcomes.

Data Table: Comparison of Dual Inhibitors

| Inhibitor | Targeted Receptors | IC50 (nM) | Efficacy | Clinical Status |

|---|---|---|---|---|

| GW572016 | EGFR, ErbB-2 | <80 | High | Clinical Trials |

| GW2974 | EGFR, ErbB-2 | Not specified | Moderate | Preclinical |

| PF00299804 | Pan-ERBB | Not specified | High | Phase I/II Trials |

Propriétés

IUPAC Name |

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKZRKQMKNRZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849569 | |

| Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944341-54-2 | |

| Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.